molecular formula C32H47N3O7 B12757237 2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-10-((4-hydroxyphenyl)methyl)-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- CAS No. 178048-28-7

2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-10-((4-hydroxyphenyl)methyl)-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-

Cat. No.: B12757237
CAS No.: 178048-28-7
M. Wt: 585.7 g/mol
InChI Key: DWSRRBJQVPCZJY-DALQOBCZSA-N
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Description

2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-10-((4-hydroxyphenyl)methyl)-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Amidation: Formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.

    Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of hydroxyl and amide groups suggests that it may interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and materials. Its unique structure may impart specific properties to the final products.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with receptors on cell surfaces, triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different substituents.

    Hydroxyphenyl derivatives: Compounds containing hydroxyphenyl groups with varying chain lengths and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of multiple chiral centers and diverse functional groups makes it a distinct molecule with unique chemical and biological properties.

Properties

CAS No.

178048-28-7

Molecular Formula

C32H47N3O7

Molecular Weight

585.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-hydroxyphenyl)methyl]-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C32H47N3O7/c1-21(2)28(30(39)33-16-17-41-6)35-29(38)24(18-23-12-14-25(36)15-13-23)20-27(37)26(19-22-10-8-7-9-11-22)34-31(40)42-32(3,4)5/h7-15,21,24,26-28,36-37H,16-20H2,1-6H3,(H,33,39)(H,34,40)(H,35,38)/t24-,26+,27+,28+/m1/s1

InChI Key

DWSRRBJQVPCZJY-DALQOBCZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC=C(C=C1)O)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC=C(C=C1)O)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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